molecular formula C6H12O6 B118848 D-[1,2-13C2]glucose CAS No. 261728-61-4

D-[1,2-13C2]glucose

Cat. No.: B118848
CAS No.: 261728-61-4
M. Wt: 182.14 g/mol
InChI Key: WQZGKKKJIJFFOK-YMLPSEGOSA-N
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Description

D-[1,2-13C2]glucose is a stable isotope-labeled form of glucose, where the carbon atoms at positions 1 and 2 are replaced with the carbon-13 isotope. This compound is widely used in metabolic studies due to its ability to trace metabolic pathways and analyze biochemical processes. The molecular formula of this compound is 13C2C4H12O6, and it has a molecular weight of 182.14 g/mol .

Mechanism of Action

Target of Action

D-[1,2-13C2]glucose, a chemically labeled variant of glucose, is primarily targeted towards the metabolic pathways within cellular systems . The primary targets are the enzymes involved in glucose metabolism, such as those in the glycolysis pathway, pentose phosphate pathway, and tricarboxylic acid (TCA) cycle .

Mode of Action

This compound interacts with its targets by being metabolized by the same enzymes that metabolize regular glucose . The presence of the stable isotope carbon-13 (13C) at the first and second carbon atoms allows for the tracking of the glucose molecule as it is metabolized, providing detailed information about metabolic pathways .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the glycolysis pathway, the pentose phosphate pathway, and the TCA cycle . The downstream effects include the production of ATP for energy, NADPH for biosynthesis, and ribose 5-phosphate for nucleotide synthesis .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are similar to those of regular glucose. It is readily absorbed into the bloodstream after ingestion, distributed throughout the body, metabolized by cells for energy, and any waste products are excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to energy production and biosynthesis . By being metabolized in the same manner as regular glucose, it contributes to the production of ATP, NADPH, and ribose 5-phosphate, which are essential for cellular function .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the availability of other nutrients, the presence of insulin (which facilitates glucose uptake by cells), and the pH of the body fluids .

Biochemical Analysis

Biochemical Properties

D-[1,2-13C2]glucose plays a significant role in biochemical reactions by serving as a tracer to study glucose metabolism. It interacts with various enzymes, proteins, and other biomolecules involved in metabolic pathways. For instance, during glycolysis, this compound is phosphorylated by hexokinase to form this compound-6-phosphate, which is then further metabolized by enzymes such as phosphoglucose isomerase and phosphofructokinase . These interactions allow researchers to monitor the flow of carbon atoms through the metabolic network and gain insights into the regulation of energy production and biosynthesis.

Cellular Effects

This compound influences various cellular processes by providing a labeled substrate for metabolic studies. It affects cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the incorporation of this compound into glycolytic intermediates can impact the activity of key regulatory enzymes, leading to changes in the levels of metabolites and the overall metabolic flux . Additionally, the use of this compound in studies of cellular respiration and fermentation processes helps to elucidate the specific contributions of glucose-derived carbons to the production of ATP and other energy-rich molecules.

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into metabolic pathways, where it undergoes various enzymatic reactions. At the molecular level, this compound binds to enzymes such as hexokinase, which catalyzes its phosphorylation to form this compound-6-phosphate . This labeled glucose-6-phosphate can then enter the pentose phosphate pathway or continue through glycolysis, where it is further metabolized to produce pyruvate and other intermediates. The stable isotope labeling allows researchers to track the fate of glucose-derived carbons and study the regulation of metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound remains stable under physiological conditions, allowing for long-term experiments to assess its impact on cellular function . Prolonged exposure to certain conditions, such as high temperatures or extreme pH, can lead to the degradation of the labeled glucose, affecting its efficacy as a tracer. Long-term studies using this compound have provided valuable insights into the dynamics of glucose metabolism and the regulation of energy production in cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can be effectively used to trace metabolic pathways without causing significant perturbations to cellular function . At high doses, there may be threshold effects, including potential toxicity or adverse effects on cellular metabolism. Studies in animal models have demonstrated that careful dosage optimization is essential to achieve accurate and reliable results when using this compound as a metabolic tracer.

Metabolic Pathways

This compound is involved in several metabolic pathways, including glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle . In glycolysis, this compound is converted to pyruvate, which can then enter the TCA cycle to produce ATP and other energy-rich molecules. In the pentose phosphate pathway, this compound-6-phosphate is oxidized to produce ribose-5-phosphate and NADPH, which are essential for nucleotide synthesis and redox balance. The stable isotope labeling allows researchers to study the flux of glucose-derived carbons through these pathways and gain insights into the regulation of cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. For example, glucose transporters (GLUTs) facilitate the uptake of this compound into cells, where it can be metabolized . The distribution of this compound within tissues depends on factors such as blood flow, tissue permeability, and the expression of glucose transporters. Studies have shown that this compound can accumulate in tissues with high metabolic activity, such as the brain and muscles, providing valuable information on tissue-specific glucose utilization.

Subcellular Localization

The subcellular localization of this compound and its metabolites can influence their activity and function. This compound is primarily localized in the cytoplasm, where it undergoes glycolysis and other metabolic processes . Some metabolites of this compound, such as glucose-6-phosphate, can be transported into the endoplasmic reticulum or mitochondria, where they participate in additional biochemical reactions. The stable isotope labeling allows researchers to study the compartmentalization of glucose metabolism and the regulation of metabolic fluxes within different cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[1,2-13C2]glucose typically involves the incorporation of carbon-13 isotopes into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. For example, D-glucose can be synthesized by reacting labeled formaldehyde (13CH2O) with labeled glyceraldehyde (13C3H6O3) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves the use of biotechnological processes. Microorganisms such as Escherichia coli can be genetically engineered to incorporate carbon-13 isotopes into glucose during fermentation. This method allows for large-scale production of the labeled compound .

Chemical Reactions Analysis

Types of Reactions: D-[1,2-13C2]glucose undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like nitric acid or glucose oxidase are commonly used.

    Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Ammonia or amines for forming glucosamine.

Major Products:

    Oxidation: Gluconic acid, glucaric acid.

    Reduction: Sorbitol.

    Substitution: Glucosamine.

Scientific Research Applications

D-[1,2-13C2]glucose is extensively used in scientific research due to its ability to trace metabolic pathways. Some applications include:

Comparison with Similar Compounds

    D-[1-13C]glucose: Labeled at the first carbon position.

    D-[2-13C]glucose: Labeled at the second carbon position.

    D-[6-13C]glucose: Labeled at the sixth carbon position.

    D-[1,6-13C2]glucose: Labeled at the first and sixth carbon positions.

Uniqueness: D-[1,2-13C2]glucose is unique due to the dual labeling at the first and second carbon positions, which provides more detailed information about the metabolic pathways compared to single-labeled glucose. This dual labeling allows for the study of both glycolysis and the pentose phosphate pathway simultaneously .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-YMLPSEGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([13C@H]([13CH](O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40468746
Record name D-[1,2-13C2]glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261728-61-4
Record name D-[1,2-13C2]glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40468746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Accordingly, hetero-lactic fermentation of a mixture containing hexose and pentose may be performed. Hetero-lactic fermentation is conducted while neutralizing with ammonia to produce ammonium lactate and ethanol from hexose, and to produce ammonium lactate and ammonium acetate from pentose. Ammonium lactate and ammonium acetate are esterified with ethanol (if amount of ethanol obtained by fermentation is not enough, ethanol might be further added) to yield ethyl lactate and ethyl acetate, respectively. Ammonia generated at the time of esterification is recovered. Unreacted ethanol is distilled off, and purification of ethyl lactate is conducted by distillation with removing and recovering ethyl acetate.
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Synthesis routes and methods II

Procedure details

A 40-% D-fructose solution was adjusted to pH 11 for heating at 100° C. for 90 minutes by a batch-wise process. So as to maintain the pH, an appropriate volume of 4N NaOH was added every 30 minutes.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How was D-[1,2-¹³C₂]glucose used to investigate the biosynthesis of hygromycin A?

A1: Researchers utilized D-[1,2-¹³C₂]glucose as a stable isotope tracer to track its incorporation into the structure of hygromycin A. This technique allows scientists to determine which parts of hygromycin A originate from glucose and provides insights into the specific biochemical pathways involved. The study found that D-[1,2-¹³C₂]glucose labeled both the 6-deoxy-5-keto-D-arabino-hexofuranose moiety and the aminocyclitol moiety of hygromycin A. [] This labeling pattern provided strong evidence for the involvement of specific enzymatic transformations of glucose in the biosynthesis of these structural components.

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